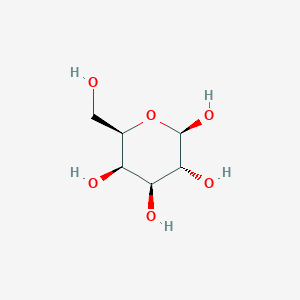

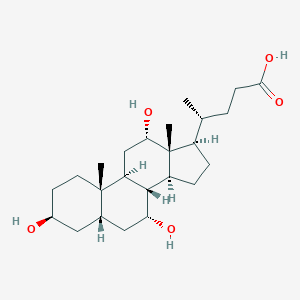

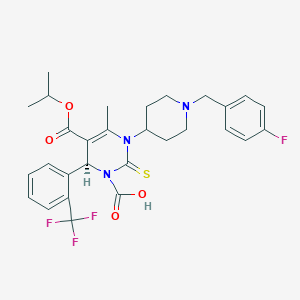

![molecular formula C10H13ClN4O B118585 [4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol CAS No. 122624-73-1](/img/structure/B118585.png)

[4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol

説明

“[4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol” is a chemical compound with the molecular formula C10H14ClN5O . It has a molecular weight of 255.70 g/mol . The compound is also known by other names such as SCHEMBL6691478, 896716-96-4, SB67403, and FT-0666358 .

Molecular Structure Analysis

The compound has a complex structure that includes a cyclopentene ring attached to a chloropyrimidine ring via an amino group . The InChI string of the compound is "InChI=1S/C10H14ClN5O/c11-8-7 (12)9 (16-10 (13)15-8)14-6-2-1-5 (3-6)4-17/h1-2,5-6,17H,3-4,12H2, (H3,13,14,15,16)" . This string provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has several computed properties. It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 6 . It has a Rotatable Bond Count of 3 . The Topological Polar Surface Area is 110 Ų . The compound has a complexity of 290 . It has an XLogP3-AA value of 0.6, which gives an indication of its lipophilicity .科学的研究の応用

Synthesis and Higher Homologues

The compound has been utilized in the synthesis of various nucleosides and their analogues. For instance, Figueira et al. (2002) synthesized a related amino alcohol which was then converted into a compound structurally similar to [4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol. This compound was used to create 8-azapurine arabino-carbocyclic nucleoside analogues, highlighting its utility in nucleoside synthesis (Figueira et al., 2002).

Antimicrobial and Anticancer Agents

A study by Hafez et al. (2016) synthesized novel pyrazole derivatives with structures including a component similar to [4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol. These compounds showed promising results in vitro as potential antimicrobial and anticancer agents, suggesting the relevance of this compound in medicinal chemistry (Hafez et al., 2016).

Ultra Trace Determination in Drug Analysis

Jain et al. (2018) developed a method for the ultra-trace determination of genotoxic impurities in Abacavir sulfate, a nucleoside reverse transcriptase inhibitor. This method included the detection of a compound similar to [4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol, indicating its significance in pharmaceutical quality control (Jain et al., 2018).

Antitumor Activity

Vince et al. (1984) synthesized carbocyclic analogues of xylofuranosylpurine nucleosides, where a compound structurally similar to [4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol exhibited significant in vivo antitumor activity. This underscores its potential application in cancer research (Vince et al., 1984).

Biochemical Applications

Shahana et al. (2020) synthesized novel compounds with a component similar to the compound , characterized by spectroscopic techniques and studied through density functional theory calculations. This research demonstrates the compound's relevance in biochemical studies and molecular docking investigations, which could lead to understanding its antibacterial activity (Shahana et al., 2020).

特性

IUPAC Name |

[4-[(2-amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN4O/c11-8-4-9(15-10(12)14-8)13-7-2-1-6(3-7)5-16/h1-2,4,6-7,16H,3,5H2,(H3,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWGUXGAGXYRNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1NC2=CC(=NC(=N2)N)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561067 | |

| Record name | {4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol | |

CAS RN |

122624-73-1 | |

| Record name | {4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

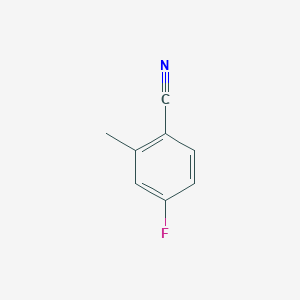

![Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B118511.png)

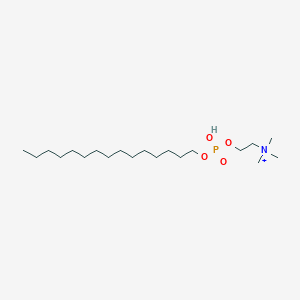

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B118525.png)